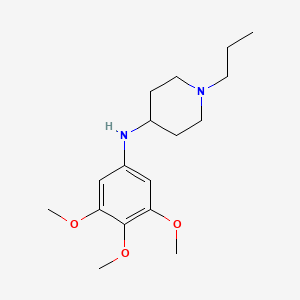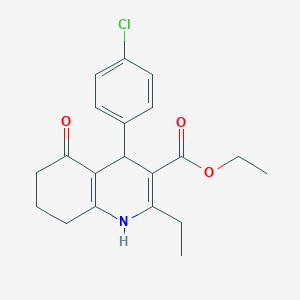
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, also known as PPT, is a chemical compound that belongs to the class of phenethylamine and amphetamine derivatives. PPT is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. PPT has been studied extensively for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. The activation of the 5-HT2A receptor by this compound leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise and specific targeting of this receptor subtype. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has several limitations for lab experiments, including its potential toxicity and side effects, which can affect the validity and reliability of experimental results. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several future directions for the research on 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. One direction is to further elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of this compound in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, and to develop safer and more effective derivatives of this compound.
Métodos De Síntesis
The synthesis of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with 1-chloropentane to form this compound. The purity of this compound can be improved by recrystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor. This compound has also been shown to have antipsychotic effects in animal models, and it has been suggested that these effects are mediated by the modulation of dopamine and glutamate neurotransmission.
Propiedades
IUPAC Name |
1-propyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-8-19-9-6-13(7-10-19)18-14-11-15(20-2)17(22-4)16(12-14)21-3/h11-13,18H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGLGTXKGPOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
